molecular formula C17H15N3O2S2 B11681187 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11681187
M. Wt: 357.5 g/mol
InChI Key: XFJQTEFOVOSETP-YBFXNURJSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hydrazide moiety. Compounds containing these functional groups are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine.

    Introduction of the Sulfanyl Group: The benzothiazole ring can be functionalized with a sulfanyl group using thiolating agents.

    Formation of the Hydrazide Moiety: This involves the reaction of an appropriate acyl hydrazide with the functionalized benzothiazole.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 4-hydroxyacetophenone under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvent systems, and reaction conditions that are scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science:

Biology

    Antimicrobial Activity: Compounds with benzothiazole and hydrazide moieties are often investigated for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Exploration as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry

    Dye and Pigment Production: Utilization in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide would depend on its specific application. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. If used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the 4-hydroxyphenyl group.

    N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide: Lacks the benzothiazole ring.

    2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide: Contains a methoxy group instead of a hydroxy group.

Uniqueness

The presence of both the benzothiazole ring and the 4-hydroxyphenyl group in 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H15N3O2S2/c1-11(12-6-8-13(21)9-7-12)19-20-16(22)10-23-17-18-14-4-2-3-5-15(14)24-17/h2-9,21H,10H2,1H3,(H,20,22)/b19-11+

InChI Key

XFJQTEFOVOSETP-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)O

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)O

Origin of Product

United States

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